![molecular formula C17H24ClNO3 B4629856 4-[2-(2-chloro-5-methylphenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B4629856.png)
4-[2-(2-chloro-5-methylphenoxy)butanoyl]-2,6-dimethylmorpholine
Overview
Description
Research into compounds similar to "4-[2-(2-chloro-5-methylphenoxy)butanoyl]-2,6-dimethylmorpholine" often focuses on the synthesis and characterization of morpholine derivatives due to their potential applications in various fields, including medicinal chemistry and agriculture. These compounds are known for their roles in the synthesis of fungicides, pharmaceuticals, and other organic compounds (Vinković & Sunjic, 1997).
Synthesis Analysis
The synthesis of morpholine derivatives typically involves multi-step chemical reactions, including asymmetric Mannich reactions, which are crucial for introducing chirality into the compound. For example, a highly stereocontrolled synthesis method has been developed for creating enantiomerically pure morpholine derivatives used in systemic fungicides (Vinković & Sunjic, 1997).
Molecular Structure Analysis
The molecular structure and vibrational analysis of morpholine derivatives can be examined using quantum chemical calculations and spectroscopic methods. These analyses help in understanding the electronic, structural, and thermodynamic properties of the molecules, which are essential for predicting their reactivity and stability (Medetalibeyoğlu et al., 2019).
Chemical Reactions and Properties
Morpholine derivatives undergo various chemical reactions, including cyclization, chlorination, and coupling reactions, which are fundamental for synthesizing complex organic molecules. These reactions can lead to the formation of compounds with significant biological activity or compounds that serve as key intermediates in the synthesis of drugs and other functional materials (Ando et al., 1974).
Scientific Research Applications
Synthesis and Chemical Properties
A significant aspect of research on "4-[2-(2-chloro-5-methylphenoxy)butanoyl]-2,6-dimethylmorpholine" involves its synthesis and chemical properties. For instance, one study details a highly stereocontrolled synthesis process for creating a related compound, (S)-(-)-3-(4-tert-butyl)phenyl-1-N-(cis-2,6-dimethyl)morpholinyl-2-methylpropane, through asymmetric Mannich reactions. This synthesis demonstrates the potential for creating enantiomerically pure compounds for use in various applications, including systemic fungicides (Vinković & Sunjic, 1997).
Biological Activities and Applications
Several studies have explored the biological activities and applications of compounds structurally related to "this compound." For example, research on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has identified it as a potent apoptosis inducer and an anticancer clinical candidate, highlighting the potential for related compounds in therapeutic applications (Sirisoma et al., 2009).
Environmental and Agricultural Applications
The environmental and agricultural applications of compounds similar to "this compound" have also been a focus. For instance, the study on the process intensification of immobilized lipase catalysis in the synthesis of 4-chloro-2-methylphenoxyacetic acid (MCPA) esters underlines the importance of such compounds in developing environmentally friendly herbicides (Shinde & Yadav, 2014).
properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-5-15(22-16-8-11(2)6-7-14(16)18)17(20)19-9-12(3)21-13(4)10-19/h6-8,12-13,15H,5,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMSQGYVSBCJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(OC(C1)C)C)OC2=C(C=CC(=C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)
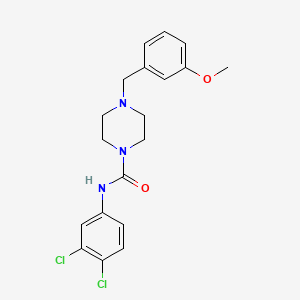
![N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4629779.png)
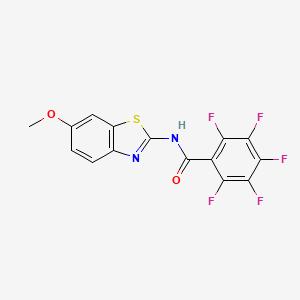
![4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4629805.png)
![2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4629817.png)
![1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4629821.png)
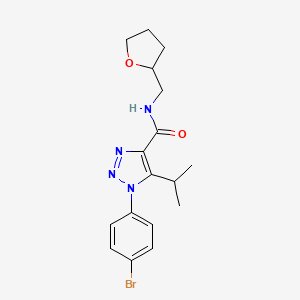
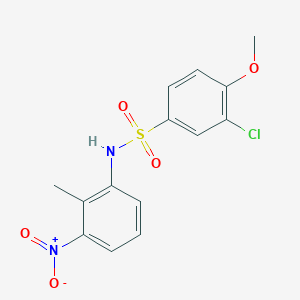
![6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4629851.png)
![N-[2-(cyclohexylthio)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4629853.png)
![ethyl 3-({4-[(3-methylbutanoyl)amino]phenyl}amino)-3-oxopropanoate](/img/structure/B4629855.png)
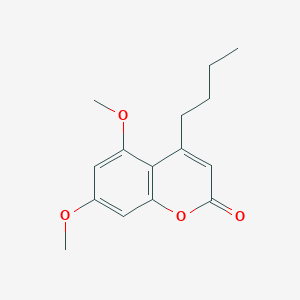
![dimethyl 3-methyl-5-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4629865.png)